2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Descripción general

Descripción

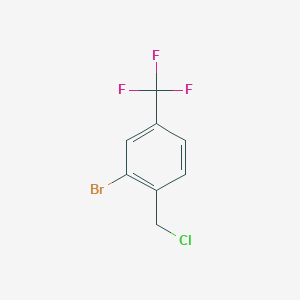

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene typically involves the following steps:

Chloromethylation: The chloromethyl group can be introduced via a Friedel-Crafts reaction using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 2-cyano-1-(chloromethyl)-4-(trifluoromethyl)benzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. Its chloromethyl group is particularly reactive, allowing for further functionalization through nucleophilic substitution reactions. This reactivity facilitates the synthesis of more complex molecules, which can be utilized in various applications.

Key Reactions:

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Compounds containing trifluoromethyl groups often exhibit unique biological activities due to their lipophilicity and ability to interact with biological macromolecules. 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can be used as a precursor in the synthesis of pharmaceutical agents.

Case Studies:

- Antitubercular Agents: Research indicates that derivatives of trifluoromethyl-substituted benzene compounds show improved potencies against Mycobacterium tuberculosis. The structural modifications involving this compound can lead to compounds with enhanced efficacy and solubility .

- Antiviral Compounds: Similar halogenated compounds have been studied for their potential antiviral properties, making them candidates for further investigation in drug development.

Material Science

Due to its unique chemical properties, this compound is also explored in material science applications.

Applications:

- Fluorinated Polymers: The trifluoromethyl group imparts desirable properties such as chemical stability and hydrophobicity to polymers. These materials are used in coatings, adhesives, and sealants.

- Optoelectronic Materials: Research into the use of halogenated compounds for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices highlights the potential applications of this compound in advanced materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene depends on its specific application

Electrophilic Substitution: The bromine and chloromethyl groups can act as electrophiles, reacting with nucleophiles in biological systems.

Radical Reactions: The trifluoromethyl group can participate in radical reactions, forming reactive intermediates that can interact with molecular targets.

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, altering their activity.

Comparación Con Compuestos Similares

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

2-Bromo-1-(chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but different position of the trifluoromethyl group.

2-Bromo-1-(chloromethyl)-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

2-Bromo-1-(chloromethyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Actividad Biológica

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C7H3BrClF3

- CAS Number : 480438-96-8

- Molecular Weight : 251.45 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that halogenated compounds, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial effects against various bacterial strains.

- Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly in targeting specific cancer cell lines.

Toxicity Profile

Toxicological studies provide insight into the safety and potential risks associated with this compound:

- Acute Toxicity : In animal studies, high doses have resulted in hepatocellular hypertrophy and nephropathy. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed at higher doses .

- Chronic Exposure Effects : Long-term exposure may lead to reproductive toxicity and other systemic effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of halogenated benzene derivatives, this compound was evaluated for its impact on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value in the micromolar range. Flow cytometry analysis revealed that treatment led to increased levels of p53 and activation of caspase-3, suggesting a mechanism involving apoptosis induction .

Propiedades

IUPAC Name |

2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTAVZITFBFVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380879 | |

| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-96-8 | |

| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.